

Application Note: Quantification of Bergenin using a Validated RP-HPLC Method

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Compound of Interest

Compound Name: *Bergenin*

Cat. No.: *B1666849*

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Introduction

Bergenin is a C-glycoside of 4-O-methyl gallic acid, a bioactive compound found in various medicinal plants, most notably in the genus *Bergenia*.^[1] It has garnered significant interest in the pharmaceutical industry due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.^[2] Accurate and reliable quantification of **bergenin** in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies.

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of **bergenin**. The described protocol is designed to be accurate, precise, and reproducible, making it suitable for routine analysis in research and quality control laboratories.

Materials and Methods

Instrumentation

A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is required. Data acquisition and processing should be performed using compatible chromatography software.

Chemicals and Reagents

- **Bergenin** reference standard (purity $\geq 98\%$)
- HPLC grade methanol
- HPLC grade acetonitrile
- HPLC grade water
- Acetic acid (analytical grade)
- 0.45 μm membrane filters

Chromatographic Conditions

The separation and quantification of **bergenin** are achieved using the following isocratic conditions:

Parameter	Condition
Analytical Column	C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase	Water: Methanol: Acetic Acid (62.5:37:0.5 v/v/v) [3]
Flow Rate	1.0 mL/min[3]
Column Temperature	25°C[3]
Detection Wavelength	275 nm[3]
Injection Volume	20 μL
Run Time	Approximately 10 minutes

Experimental Protocols

Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **bergenin** reference standard and dissolve it in a 10 mL volumetric flask with HPLC grade methanol. Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 5 to 200 µg/mL (e.g., 5, 10, 25, 50, 100, and 200 µg/mL).^[3]

Sample Preparation (from Plant Material)

- Extraction: Accurately weigh 1 g of finely powdered plant material and place it in a flask. Add 20 mL of methanol and reflux for 1 hour.^[4]
- Filtration: Allow the extract to cool to room temperature and then filter it through a Whatman No. 1 filter paper.
- Final Preparation: Transfer the filtered extract to a 25 mL volumetric flask and make up the volume with methanol. Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The developed RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).^{[5][6]}

Linearity

The linearity of the method was established by injecting the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the corresponding concentration.

Concentration (µg/mL)	Mean Peak Area (n=3)
5	12543
10	25105
25	62890
50	125670
100	251340
200	502580
Correlation Coefficient (r ²)	0.9995

Accuracy (Recovery)

The accuracy of the method was determined by performing a recovery study at three different concentration levels (80%, 100%, and 120%) by spiking a known amount of standard **bergenin** into a pre-analyzed sample.

Spiked Level	Amount Added (µg/mL)	Amount Found (µg/mL)	Recovery (%)	% RSD (n=3)
80%	40	39.6	99.0	0.85
100%	50	50.5	101.0	0.65
120%	60	59.1	98.5	1.10

Precision

The precision of the method was evaluated by analyzing six replicate injections of a 50 µg/mL standard solution on the same day (intra-day precision) and on three different days (inter-day precision).

Precision	% RSD (n=6)
Intra-day	0.75
Inter-day	1.20

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

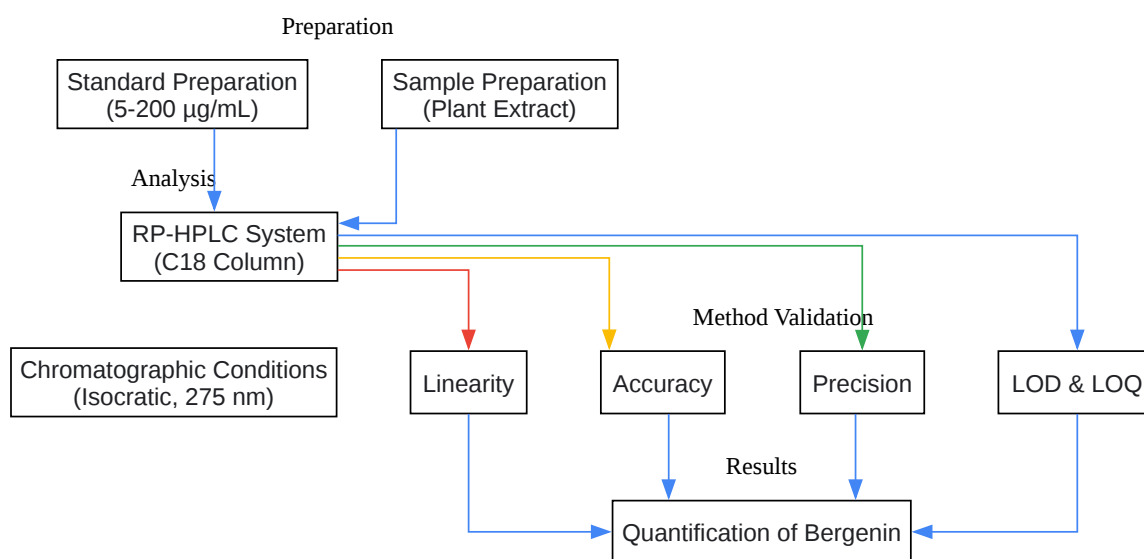
Parameter	Value (µg/mL)
LOD	0.01[3]
LOQ	0.03[3]

Data Presentation Summary

The following table summarizes the key quantitative data from the method development and validation.

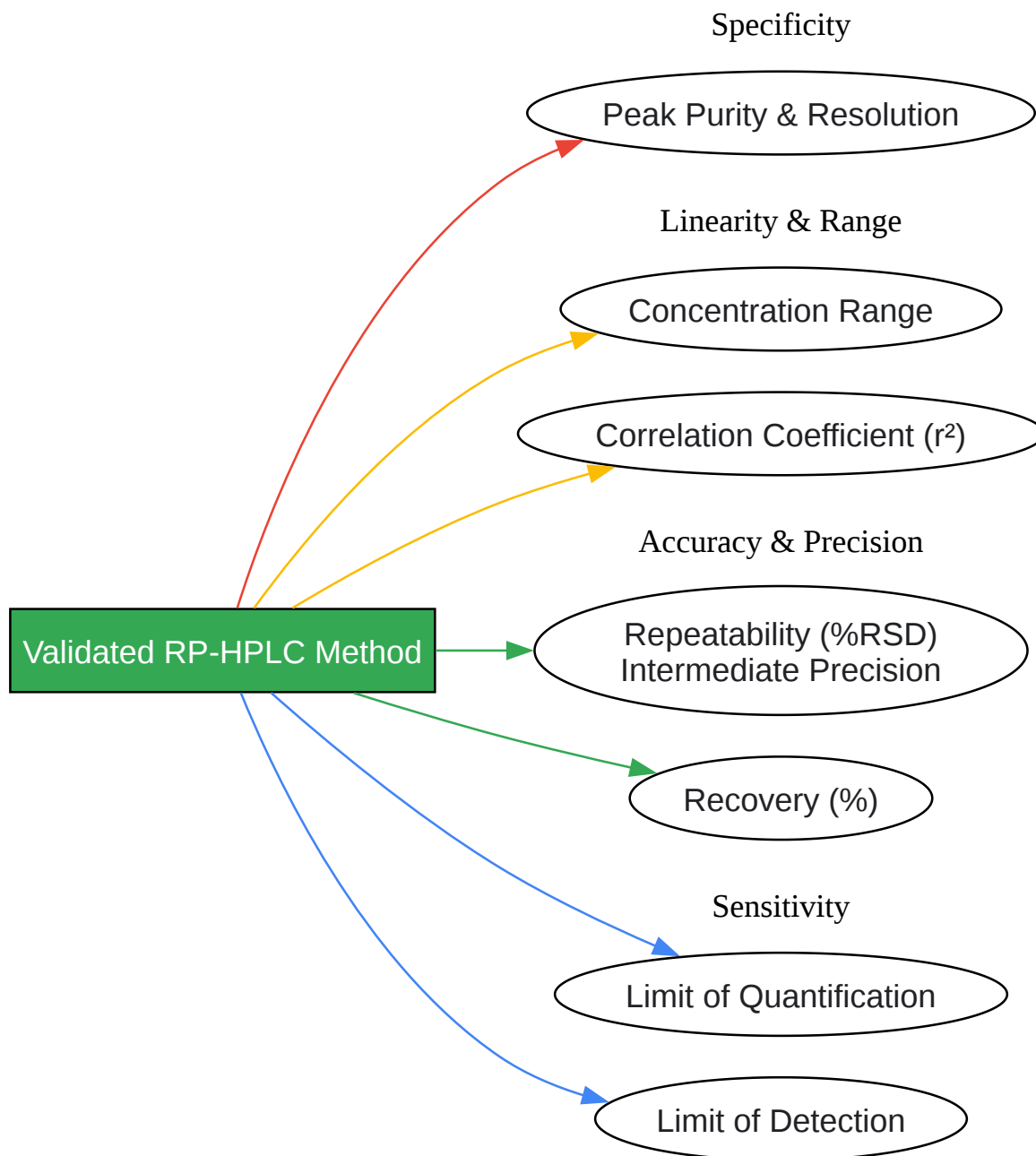
Parameter	Result
Linearity Range	5-200 µg/mL
Correlation Coefficient (r^2)	0.9995
Accuracy (Recovery)	98.5 - 101.0%
Intra-day Precision (%RSD)	0.75%
Inter-day Precision (%RSD)	1.20%
LOD	0.01 µg/mL
LOQ	0.03 µg/mL
Retention Time of Bergenin	~4.2 minutes[3]

Visualizations



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Caption: Experimental workflow for RP-HPLC method development and validation of **bergenin**.



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Caption: Logical relationship of method validation parameters for **bergenin** quantification.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of **bergenin** in various samples. The method has been successfully validated according to ICH guidelines and can be effectively used for the quality control and standardization of herbal products and pharmaceutical formulations containing **bergenin**.

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